molecular formula C13H11BrCl2N2O2 B1362257 N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide CAS No. 218456-06-5

N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide

Cat. No. B1362257
CAS RN: 218456-06-5
M. Wt: 378 g/mol
InChI Key: LDDFVSYSSXXNKH-UHFFFAOYSA-N
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Description

N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promise in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

Scientific Research Applications

Synthesis and Chemical Properties

SYNTHESIS OF 3-METHYLISOXAZOLE-5-CARBOXAMIDES
A study by Martins et al. (2002) reported the one-pot synthesis of six 3-methylisoxazole-5-carboxamides and twelve 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and corresponding amines or pyrazoles. This synthesis process highlights a methodology for creating derivatives of isoxazole, which could be relevant for further modifications or related research applications involving N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide (Martins et al., 2002).

SYNTHESIS OF 4-AMINOISOXAZOLES
Kislyi et al. (2005) explored the synthesis of 4-aminoisoxazoles by cyclization of α-hydroxyimino nitriles, which were O-alkylated with bromoacetophenones (bromoacetone), demonstrating an approach for constructing isoxazole derivatives. This technique suggests potential routes for synthesizing related compounds, potentially including this compound (Kislyi et al., 2005).

Biological and Pharmacological Research

CANNABINOID RECEPTOR ANTAGONISTS
Research by Lan et al. (1999) on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists provides insight into the molecular design and pharmacological profiling of compounds targeting cannabinoid receptors. Though not directly about this compound, this study can inform the development of related compounds with potential cannabinoid receptor activity (Lan et al., 1999).

ANTITUMOR AND CYTOSTATIC ACTIVITY
García-López et al. (1979) explored the synthesis and cytostatic activity of bromomethylpyrazole and pyrazole nitrogen mustard nucleosides, showing significant activity against HeLa cell cultures. These findings highlight the potential of isoxazole and pyrazole derivatives in cancer research, potentially relevant to the study of this compound (García-López et al., 1979).

PHOTOCATALYTIC AND MAGNETIC PROPERTIES
A study by Li et al. (2020) on octamolybdate complexes constructed from a quinoline–imidazole–monoamide ligand demonstrates the synthesis and evaluation of complexes with notable electrochemical, photocatalytic, and magnetic properties. This research may provide a framework for investigating the physical properties of this compound related compounds (Li et al., 2020).

properties

IUPAC Name

N-(2-bromoethyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrCl2N2O2/c1-7-10(13(19)17-6-5-14)12(18-20-7)11-8(15)3-2-4-9(11)16/h2-4H,5-6H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDFVSYSSXXNKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrCl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378988
Record name N-(2-bromoethyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

218456-06-5
Record name N-(2-bromoethyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide
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N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide
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N4-(2-Bromoethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide

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